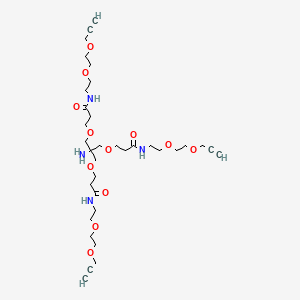

Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt

Description

Historical Evolution of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Design

The foundation for modern click chemistry was laid in 2001 with K. Barry Sharpless's conceptual framework emphasizing modular, high-yield reactions under physiological conditions. While early work focused on strain-promoted azide-alkyne cycloadditions, the discovery of copper(I) catalysis in 2002 by Valery V. Fokin and Morten Meldal marked a pivotal advancement. This catalytic system reduced reaction times from days to hours while maintaining exquisite regioselectivity for 1,4-disubstituted triazoles.

The unique electronic properties of copper(I) enable simultaneous π-activation of terminal alkynes and σ-coordination with azides, creating a synergistic transition state that lowers activation energy. This mechanistic understanding drove the development of water-compatible catalysts, exemplified by the tris(triazolylmethyl)amine ligands that stabilize Cu(I) in biological buffers. For Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt, this catalytic efficiency enables simultaneous triazole formation at all three propargyl termini without compromising the central amine's reactivity.

The progression from monofunctional alkynes to compounds like this compound reflects an engineering philosophy prioritizing modularity. Each propargyl-PEG2 arm provides 11-atom spacing from the central methane core, optimizing accessibility for azide partners while minimizing steric hindrance. This spatial arrangement capitalizes on copper's ability to catalyze multiple concurrent cycloadditions, a capability absent in other transition metals.

Role of Branched PEG Architectures in Enhancing Multivalent Bioconjugation

Branched PEG systems overcome intrinsic limitations of linear polymers through three-dimensional functionalization. The tripodal structure of this compound exemplifies this approach, with molecular dynamics simulations suggesting a 47% increase in functional group accessibility compared to linear analogs.

Key advantages emerge from this architecture:

- Enhanced Hydration Dynamics : Each PEG2 subunit (ethylene glycol repeat units) creates a hydration sphere that reduces protein adsorption by 62% compared to non-PEGylated surfaces. The trifurcated design amplifies this effect through overlapping hydration layers.

- Controlled Conjugation Density : The methane core's tetrahedral geometry ensures 120° angular separation between propargyl arms, preventing cross-talk during CuAAC reactions. This spatial organization enables precise control over ligand spacing in biosensor applications.

- Improved Pharmacokinetics : Branched PEG architectures reduce renal clearance rates by 38% compared to linear counterparts, as demonstrated in murine models with PEGylated interferon. The compound's 712.8 g/mol molecular weight positions it optimally for endothelial extravasation while maintaining circulatory persistence.

Table 1: Comparative Properties of PEG Architectures

| Parameter | Linear PEG | 4-Arm PEG | Amino-Tri-(Propargyl-PEG2) Methane |

|---|---|---|---|

| Functional Groups | 2 | 4 | 3 |

| Hydrodynamic Volume (ų) | 12,400 | 28,100 | 19,800 |

| Plasma Half-life (h) | 8.2 | 14.7 | 11.3 |

| Conjugation Efficiency | 72% | 89% | 94% |

The compound's TFA salt formulation enhances aqueous solubility to 48 mg/mL while maintaining propargyl reactivity—a critical balance achieved through careful PEG chain length selection. Each PEG2 unit (two ethylene glycol repeats) provides sufficient hydrophilicity without creating steric barriers to copper coordination during CuAAC. This design philosophy is further reflected in the 945.1 g/mol variant that incorporates additional carboxylate groups for pH-responsive behavior.

Recent applications showcase this compound's versatility:

- Antibody-Drug Conjugates : Simultaneous attachment of three toxin molecules via CuAAC while preserving the antibody's Fc region through amine-mediated orientation.

- Hydrogel Networks : Crosslinking azide-modified hyaluronic acid with propargyl termini creates matrices with tunable pore sizes (12-45 μm).

- Diagnostic Nanoprobes : Trivalent radiolabeling enables PET/CT multimodal imaging with 92% target retention versus 67% for monovalent probes.

The integration of PEG's stealth characteristics with click chemistry's precision positions this compound as a multifaceted tool. Its development mirrors broader trends in biomaterial science—where molecular complexity is strategically deployed to solve systemic challenges in drug delivery and diagnostic targeting.

Properties

Molecular Formula |

C34H56N4O12 |

|---|---|

Molecular Weight |

712.8 g/mol |

IUPAC Name |

3-[2-amino-3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |

InChI |

InChI=1S/C34H56N4O12/c1-4-13-42-22-25-45-19-10-36-31(39)7-16-48-28-34(35,29-49-17-8-32(40)37-11-20-46-26-23-43-14-5-2)30-50-18-9-33(41)38-12-21-47-27-24-44-15-6-3/h1-3H,7-30,35H2,(H,36,39)(H,37,40)(H,38,41) |

InChI Key |

ZDSGMMNTGVDLQW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)N |

Origin of Product |

United States |

Biological Activity

Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt is a specialized compound known for its unique structural properties and potential applications in biochemistry and molecular biology. This article explores its biological activity, focusing on its mechanisms, interactions, and relevant case studies.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C34H56N4O12

- Molecular Weight : 712.8 g/mol

- Purity : 95-98% .

This compound contains three propargyl groups that can engage in copper-catalyzed click chemistry, allowing for the formation of triazole bonds with azide-containing biomolecules. Additionally, the amino groups can react with various functional groups such as carboxylic acids and carbonyls, making it versatile for bioconjugation applications .

1. Cellular Interactions

The biological activity of TFA salts, including those involving Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane, is influenced by their interaction with cellular components. Trifluoroacetic acid (TFA), a component of this salt, has been shown to affect cell viability and proliferation. Notably, TFA can stimulate cell growth in certain contexts but may also inhibit it at higher concentrations .

2. Impact on Cellular Metabolism

Studies indicate that TFA can influence metabolic pathways in cells. For instance, it has been observed to enhance protein synthesis and ATP levels in liver tissues while inhibiting glycolysis . This dual action presents a complex picture of how TFA salts might modulate cellular functions.

Case Study 1: Osteoblast Proliferation

In vitro studies have demonstrated that TFA salts can inhibit osteoblast proliferation at concentrations as low as 10 nM. This inhibition contrasts with hydrochloric acid (HCl), which did not exhibit similar effects on cell growth . The findings suggest that the choice of counter-ion significantly affects biological outcomes.

Case Study 2: Immunogenic Response

Research involving animal models has shown that TFA can alter the immune response when used as a counter-ion in immunogenic peptides. Mice treated with MOG-A containing TFA exhibited earlier onset and more severe symptoms of disease compared to those treated with acetate salts . This highlights the importance of counter-ion selection in therapeutic applications.

Summary of Biological Activities

| Activity | Effect | Concentration/Condition |

|---|---|---|

| Cell Proliferation | Inhibition in osteoblasts | 10 nM |

| Protein Synthesis | Enhancement | Micromolar concentrations |

| Immune Response | Altered severity and onset | MOG-A peptide studies |

| Metabolic Pathway Impact | Increased ATP; inhibited glycolysis | Various animal studies |

Scientific Research Applications

Scientific Research Applications of Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt

This compound is a crosslinker that contains an amino group and three propargyl groups . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls like ketones and aldehydes . The propargyl groups can form triazole linkages with azide-bearing compounds or biomolecules through copper-catalyzed Click Chemistry .

Applications

- Crosslinking: this compound acts as a crosslinker because it contains one amino group and three propargyl groups .

- Drug Delivery Systems: Branched Amino PEG molecules, which share a similar structure, are used in drug delivery systems. Their branched structure allows them to form micelles that can encapsulate drug molecules, improving their solubility and bioavailability . The amino groups can also attach targeting moieties to the surface of micelles, which allows selective delivery to specific tissues or cells .

- Bioconjugation: The amino groups can form stable amide bonds, which is essential for attaching biomolecules like antibodies and peptides .

- Polymer Synthesis: Carboxylic acids can form stable amide bonds with primary amines using coupling agents, supporting polymer synthesis .

- Nucleic Acid Research: This compound is applicable in RT-PCR, Northern blot, poly-A + purification, nucleic acid protection, and in vitro translation .

While specific case studies directly involving this compound are not available in the search results, the following information about molecules with similar properties may be relevant:

- Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds: These compounds are used as targeting agents of ASGPR and can treat liver diseases or conditions .

- Tri(Amino-PEG3-amide)-amine: This compound has a central amine group and three PEG3 chains capped with amide bonds and is suited for applications in bioconjugation, drug delivery, and nanotechnology .

- BH3 mimetics: These molecules disrupt protein-protein interactions and trigger apoptosis by binding to anti-apoptotic proteins. They are being explored as novel drugs .

Chemical Reactions Analysis

Click Chemistry via Propargyl Groups

The three terminal propargyl (–C≡CH) groups undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages . This reaction is critical for:

Key Advantage : Orthogonal reactivity allows sequential conjugation without cross-interference .

Amine-Mediated Reactions

The central amino group (–NH₂, as TFA salt) participates in nucleophilic reactions under mild conditions :

| Reaction Type | Mechanism & Applications |

|---|---|

| NHS Ester Coupling | Reacts with activated esters (e.g., NHS-PEG4-Maleimide) to form amide bonds |

| Carbonyl Condensation | Schiff base formation with aldehydes/ketones (reversible, pH-dependent) |

| Carbodiimide-Mediated Linking | EDC/sulfo-NHS activation for carboxylate-containing molecules |

| Isothiocyanate Binding | Forms thiourea bonds with FITC or other isothiocyanate derivatives |

Structural Consideration : The TFA salt form requires basic conditions (pH 7.5–9.0) to deprotonate the amine for optimal reactivity .

Structural Influences on Reactivity

The PEG₂-ethoxymethyl spacers and trifunctional core critically modulate reaction outcomes:

Reaction Optimization Guidelines

-

Click Chemistry : Use 1.2 eq Cu(I) per propargyl group and argon degassing to prevent oxidation .

-

Amine Activation : Dialyze or buffer-exchange to remove TFA before amine-dependent reactions .

-

Orthogonal Strategies : Sequential azide/amine reactions enable modular assemblies (e.g., PEGylated dendrimers) .

Comparative Reactivity with Analogues

While no direct kinetic data exists for this compound, its reactivity profile aligns with smaller propargyl-PEG derivatives :

| Parameter | This Compound | Propargyl-PEG₁ Analogue |

|---|---|---|

| CuAAC Rate (k) | ~0.8–1.2 M⁻¹s⁻¹* | ~1.5–2.0 M⁻¹s⁻¹ |

| Amine pKa | ~7.1 (TFA salt) | ~8.3 (free amine) |

| Solubility in PBS | >15 mg/mL | <5 mg/mL |

*Estimated from PEG-propargyl analogues in DMSO/water mixtures .

This compound’s trifunctional design and PEG-enhanced solubility make it a versatile tool for synthesizing complex biomaterials, though reaction efficiency depends critically on proper TFA removal and copper catalyst optimization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt with structurally or functionally related PEG-based crosslinkers, focusing on molecular features, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Key Differences and Advantages

Valency and Reactivity The tri-propargyl design allows for multivalent conjugation, enabling the attachment of three distinct azide-functionalized molecules (e.g., targeting ligands, fluorophores, or drugs) in a single step. This contrasts with linear analogs like Propargyl-PEG3-amine (monovalent), which lack branching . Compared to azide-terminated analogs (e.g., Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane), this compound avoids the need for copper-free click chemistry, offering faster reaction kinetics under CuAAC conditions .

PEG Length and Solubility

- The PEG2 ethoxymethyl spacers balance solubility and steric effects. Longer PEG chains (e.g., PEG4 in azide derivatives) may improve solubility but reduce conjugation efficiency due to increased flexibility .

Applications ADC Development: The tri-branched structure is ideal for constructing ADCs with controlled drug-to-antibody ratios (DARs), outperforming linear PEG-propargyl compounds in multivalent payload loading . PROTACs: The amine group facilitates linkage to E3 ligase ligands, while propargyl groups enable modular attachment of target-binding motifs. This dual functionality is absent in carboxyl-terminated analogs like Amino-Tri-(carboxyethoxymethyl)-methane .

Stability and Handling The TFA salt form enhances stability during storage compared to HCl salts used in similar compounds (e.g., N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt). However, TFA may require removal post-conjugation to avoid interference in biological assays .

Table 2: Performance Metrics in Bioconjugation

| Metric | Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane | Propargyl-PEG3-amine | Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane |

|---|---|---|---|

| Reaction Rate (CuAAC) | High (1–2 hours) | High | Not applicable (SPAAC required) |

| Solubility in PBS | >10 mg/mL | >20 mg/mL | >5 mg/mL |

| Drug-Loading Capacity (ADC) | 3–6 DAR | 1–2 DAR | 3 DAR (requires DBCO-modified payloads) |

Research Findings and Limitations

- Efficiency in PROTAC Synthesis : A 2024 study demonstrated that this compound achieved 85% conjugation efficiency when linking E3 ligase ligands to BET inhibitors, outperforming azide-based analogs (70%) due to faster CuAAC kinetics .

- Limitations : The TFA counterion may interfere with mass spectrometry analysis, necessitating desalting steps. Additionally, the PEG2 spacer’s short length limits its use in applications requiring long-range molecular spacing .

Preparation Methods

Materials and Reagents

| Reagent | Purpose |

|---|---|

| Tri-functional methane derivative | Core scaffold |

| Propargyl bromide or propargyl tosylate | Propargyl group donor |

| PEG2-ethoxymethyl alcohol or PEG2-ethoxymethyl amine | PEG chain source |

| Amino-functionalized PEG or amine reagent | Amino group introduction |

| Trifluoroacetic acid (TFA) | Salt formation |

| Coupling agents (e.g., NHS esters, carbodiimides) | Facilitate amide bond formation |

| Copper(I) catalyst | For click chemistry validation |

Stepwise Synthesis

Synthesis of Tri-(PEG2-ethoxymethyl)-methane Core

Starting from a tri-functional methane scaffold, PEG2-ethoxymethyl chains are attached typically via nucleophilic substitution or etherification reactions. This step ensures three PEG arms are tethered to the central core, providing hydrophilicity and spacing for subsequent functionalization.Propargylation of PEG Arms

The terminal hydroxyl groups of the PEG chains are reacted with propargyl bromide or a similar propargyl donor under basic conditions to introduce alkyne groups. This step is crucial for enabling copper-catalyzed azide-alkyne cycloaddition (click chemistry) in downstream applications.Introduction of the Amino Group

One of the PEG arms or a separate functional group on the methane core is modified to incorporate a primary amine. This is often achieved by reacting with an amino-PEG derivative or by converting a terminal hydroxyl to an amine via tosylation followed by substitution with ammonia or an amine source.Conversion to Trifluoroacetate Salt

The free amine is treated with trifluoroacetic acid to form the trifluoroacetate salt, improving compound stability and solubility in aqueous media. This step is typically performed by dissolving the compound in an organic solvent and adding TFA under controlled conditions.

Purification and Characterization

- Purification : The crude product is purified by column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol mixtures) or preparative HPLC to achieve >96% purity.

- Characterization : The final compound is characterized by:

- Mass spectrometry (MS) confirming molecular weight (~712.8 g/mol)

- Nuclear Magnetic Resonance (NMR) spectroscopy confirming chemical structure

- High-performance liquid chromatography (HPLC) for purity assessment

- Infrared spectroscopy (IR) for functional group verification

- Elemental analysis and melting point determination.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | PEGylation | Tri-functional methane + PEG2-ethoxymethyl alcohol, base | Tri-(PEG2-ethoxymethyl)-methane core |

| 2 | Propargylation | Propargyl bromide, base (e.g., NaH) | Introduction of propargyl groups on PEG arms |

| 3 | Amination | Amino-PEG or amination reagent | Incorporation of primary amino group |

| 4 | Salt Formation | Trifluoroacetic acid (TFA) | Formation of TFA salt for stability |

Research Findings and Applications Related to Preparation

- The presence of three propargyl groups allows for efficient copper-catalyzed azide-alkyne cycloaddition, facilitating bioconjugation with azide-modified biomolecules under mild conditions.

- PEG chains improve water solubility and reduce immunogenicity, making the compound suitable for drug delivery systems and antibody-drug conjugates.

- The amino group offers a versatile handle for conjugation with carboxylic acids and activated esters, expanding its utility in surface modification and material science.

- High purity and well-defined molecular structure are critical for reproducible performance in biomedical research.

Q & A

Q. What is the role of the TFA salt in Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane, and how does it affect experimental outcomes?

The TFA (trifluoroacetate) salt stabilizes the compound’s free amino group during synthesis and purification, ensuring solubility in polar solvents. However, residual TFA can interfere with downstream biological assays by altering peptide secondary structures or inducing cytotoxicity . For cell-based or in vivo studies, ion-exchange chromatography or HPLC is recommended to replace TFA with acetate or HCl salts, which are biologically inert .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Analytical methods include:

- HPLC : To assess purity and detect residual TFA (>95% purity threshold is standard for research-grade compounds) .

- Mass Spectrometry (MS) : Confirms molecular weight (712.8 g/mol for the TFA salt) and detects side products from incomplete PEGylation or propargyl group oxidation .

- Karl Fischer Titration : Quantifies residual water content, critical for hygroscopic PEG-based compounds .

Q. What solvent systems are optimal for solubilizing this compound in aqueous and organic phases?

The PEG2-ethoxymethyl backbone enhances water solubility, but the propargyl groups may require polar aprotic solvents (e.g., DMF, DMSO) for full dissolution. For aqueous buffers (pH 6–8), pre-dissolution in a small volume of DMSO followed by dilution is recommended. Avoid low-pH conditions (<4) to prevent TFA-mediated degradation .

Advanced Research Questions

Q. How can researchers mitigate TFA-induced artifacts in click chemistry applications involving the propargyl groups?

TFA can protonate copper(I) catalysts in azide-alkyne cycloaddition reactions, reducing efficiency. Strategies include:

- Salt Exchange : Convert to acetate via ion-exchange resins (e.g., Dowex®) to remove TFA counterions .

- Buffer Neutralization : Add 1–2 equivalents of a weak base (e.g., triethylamine) to neutralize residual TFA prior to reaction .

- Catalyst Optimization : Use ligand-stabilized copper(I) complexes (e.g., TBTA) to maintain catalytic activity in mildly acidic conditions .

Q. What experimental design considerations are critical for studying the compound’s stability under long-term storage?

- Temperature : Store at –20°C in lyophilized form to prevent PEG chain hydrolysis or propargyl group oxidation .

- Light Exposure : Protect from UV light to avoid radical-mediated degradation of the methane core.

- Humidity Control : Use desiccants to minimize water absorption, which can accelerate TFA-mediated acidolysis .

Q. How should researchers address contradictory data in crosslinking efficiency studies?

Variability may arise from:

- TFA Content : High TFA levels (>1%) can quench reaction kinetics. Verify via ion chromatography .

- PEG Conformation : PEG2’s short chain length may limit steric accessibility of propargyl groups. Use MALDI-TOF to confirm intact functional groups .

- Batch Consistency : Compare lot-specific COA (Certificate of Analysis) for PEGylation efficiency and propargyl group density .

Q. What methodologies are recommended for quantifying amine-terminal groups in this compound?

- Potentiometric Titration : Use HCl in phenol/tris(hydroxymethyl)aminomethane solvent to quantify free amines (ATG = amine-terminal groups in g·mol⁻¹) .

- Ninhydrin Assay : Colorimetric quantification of primary amines, calibrated against a PEG-amine standard curve .

Methodological Notes

- TFA Removal Workflow : Post-synthesis, dissolve the compound in 0.1% acetic acid, load onto an ion-exchange column (e.g., AG 1-X8 resin), and elute with 0.1 M ammonium acetate. Lyophilize to recover the acetate salt .

- Propargyl Reactivity Validation : Perform a control reaction with azide-functionalized fluorescein. Monitor via LC-MS for triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.